molecular formula C10H14N2O2S B11722134 N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide

N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide

Cat. No.: B11722134
M. Wt: 226.30 g/mol
InChI Key: PZLGOLWDQRYDFQ-UHFFFAOYSA-N
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Description

N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an acetyl group attached to the thiazole ring and a dimethylpropanamide moiety.

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C10H14N2O2S/c1-6(13)7-5-15-9(11-7)12-8(14)10(2,3)4/h5H,1-4H3,(H,11,12,14)

InChI Key

PZLGOLWDQRYDFQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CSC(=N1)NC(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide typically involves the reaction of 4-acetylthiazole with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid.

    Reduction: The thiazole ring can be reduced to form a dihydrothiazole derivative.

    Substitution: The acetyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogenating agents (e.g., bromine) or alkylating agents (e.g., methyl iodide).

Major Products Formed

    Oxidation: Formation of N-(4-carboxyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide.

    Reduction: Formation of N-(4-dihydrothiazol-2-yl)-2,2-dimethylpropanamide.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes such as DNA replication or protein synthesis. The exact pathways and targets can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetyl-1,3-thiazol-2-yl)-3-aminobutanamide
  • N-(4-acetyl-1,3-thiazol-2-yl)-4-(1,3-dithiolan-2-yl)benzamide
  • N-(4-acetyl-1,3-thiazol-2-yl)-2-chloroacetamide

Uniqueness

N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide is unique due to its specific structural features, such as the presence of a dimethylpropanamide moiety. This structural uniqueness can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties:

  • Molecular Formula: C10H14N2O2S
  • Molecular Weight: 226.30 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: CC(=O)C1=CSC(=N1)NC(=O)C(C)(C)C

The compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. Its structural features suggest potential reactivity and biological interactions that warrant investigation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its efficacy against various bacterial strains and fungi. The mechanism by which it exerts these effects may involve inhibition of essential enzymes or interference with cellular processes such as protein synthesis and DNA replication.

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells. For instance, a study reported its effectiveness against colon cancer cell lines (HCT-116), with an IC50 value ranging from 0.12 mg/mL to 0.81 mg/mL for various derivatives . This suggests that modifications to the structure can enhance its potency.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes crucial for bacterial survival or cancer cell proliferation.
  • Cell Cycle Interference: It may disrupt the normal cell cycle processes, leading to apoptosis in cancer cells.
  • Targeting Cellular Pathways: The thiazole moiety can interact with various molecular targets involved in cellular signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(4-acetyl-1,3-thiazol-2-yl)-3-aminobutanamideThiazole ring with an amino groupAnticancer activity
N-(4-acetyl-1,3-thiazol-2-yl)-4-(1,3-dithiolan-2-yl)benzamideThiazole ring with dithiolaneAntimicrobial properties
N-(4-acetyl-1,3-thiazol-2-yl)-2-chloroacetamideThiazole ring with chloroacetamideModerate antimicrobial activity

This table illustrates how variations in functional groups can influence the biological activities of thiazole derivatives.

Case Studies and Research Findings

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal highlighted the synthesis and evaluation of various thiazole derivatives including this compound. The study found that certain derivatives showed promising anticancer activity against resistant cancer cell lines, indicating potential for development as therapeutic agents .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, this compound was tested against a panel of bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria compared to control groups.

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